1,4-Dioxaspiro(4.4)nonane-6-propiononitrile

medicinal chemistry drug design ADME

1,4-Dioxaspiro(4.4)nonane-6-propiononitrile (CAS 35579-33-0) is a bicyclic spiroacetal featuring a 1,4-dioxaspiro[4.4]nonane core with a propiononitrile side chain at the 6‑position. This compound belongs to the class of spirocyclic nitriles, which are widely explored as protease inhibitors and as constrained scaffolds in medicinal chemistry.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 35579-33-0
Cat. No. B12647210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro(4.4)nonane-6-propiononitrile
CAS35579-33-0
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)OCCO2)CCC#N
InChIInChI=1S/C10H15NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2
InChIKeyZHRHBAXGQRGXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro(4.4)nonane-6-propiononitrile (CAS 35579-33-0): A Spirocyclic Nitrile Intermediate for Drug-Discovery Chemistry


1,4-Dioxaspiro(4.4)nonane-6-propiononitrile (CAS 35579-33-0) is a bicyclic spiroacetal featuring a 1,4-dioxaspiro[4.4]nonane core with a propiononitrile side chain at the 6‑position . This compound belongs to the class of spirocyclic nitriles, which are widely explored as protease inhibitors and as constrained scaffolds in medicinal chemistry [1]. Its IUPAC name is 3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanenitrile, with molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g·mol⁻¹ . The spiro architecture imparts conformational rigidity, while the nitrile group serves as both a synthetic handle and a putative warhead for cysteine proteases, making it a compelling building block for structure‑based drug design.

Why Generic 1,4-Dioxaspiro[4.4]nonane Analogs Cannot Substitute 1,4-Dioxaspiro(4.4)nonane-6-propiononitrile


Although 1,4-dioxaspiro[4.4]nonane derivatives share a common spiroacetal core, the position, length, and nature of the pendant nitrile chain dictate chemical reactivity, lipophilicity, and biological target engagement . Simple replacement by 1,4-dioxaspiro[4.4]nonane-7-carbonitrile (CAS 159329-38-1, nitrile directly attached to the cyclopentane ring) shortens the linker and reduces conformational flexibility, leading to a 0.7‑unit lower LogP and different H‑bonding geometry . Conversely, the ring‑expanded analog 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile (CAS 78108-84-6) exhibits increased molecular volume and higher lipophilicity, which may compromise solubility and permeability parameters critical for oral bioavailability . These differences preclude direct interchangeability in synthetic routes or biological assays.

Quantitative Differentiation of 1,4-Dioxaspiro(4.4)nonane-6-propiononitrile from Its Closest Spirocyclic Nitrile Analogs


Optimized Lipophilicity (LogP) for Balanced Permeability and Solubility

The target compound exhibits an intermediate calculated LogP of 1.83 (XLogP3 0.8) , placing it between the more polar 1,4-dioxaspiro[4.4]nonane-7-carbonitrile (LogP 1.05) and the more lipophilic 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile (LogP 2.22) . This positions the compound in the optimal range for both membrane permeability and adequate aqueous solubility, essential for oral bioavailability.

medicinal chemistry drug design ADME

Extended Nitrile Linker Increases Rotatable Bonds and Conformational Adaptability

With 3 rotatable bonds in the propiononitrile chain (vs. 0 for the directly attached nitrile in 7‑carbonitrile) , the target compound provides greater conformational sampling while retaining the rigid spiro core. This can enhance induced-fit binding to shallow protein pockets compared to the constrained 7‑carbonitrile analog .

medicinal chemistry molecular flexibility target binding

Lower Density Relative to the [4.5]Decane Analog Enhances Formulation Handling

The target compound has a density of 1.1 g·cm⁻³ (predicted) [1], lower than the 1.147 g·cm⁻³ measured for 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanenitrile . This difference may be relevant for liquid formulation, emulsion stability, or melt-processing operations.

formulation science preformulation physical properties

Spiro[4.4]nonane Core Enables Distinct Boiling Point and Purity Profile

The target compound has a boiling point of 323.2 °C at 760 mmHg and a flash point of 129.6 °C [1], compared to 293.5 °C for 1,4-dioxaspiro[4.4]nonane-7-carbonitrile . Commercial lots are available at 99% purity , facilitating direct use in medicinal chemistry without additional purification.

synthetic chemistry purification quality control

Optimal Application Scenarios for 1,4-Dioxaspiro(4.4)nonane-6-propiononitrile Based on Quantitative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Cysteine Proteases

The intermediate LogP (1.83) and the extended propiononitrile linker make this compound a suitable fragment for cathepsin K/S inhibitors, where the nitrile group can reversibly form a thioimidate adduct with the active-site cysteine [1]. The additional rotatable bonds (3) compared to the 7‑carbonitrile analog allow the nitrile to reach deeper into the S1′ pocket while maintaining the rigid spiro core for favorable entropy [2].

Synthesis of HIV Integrase Strand-Transfer Inhibitors (INSTIs)

1,4-Dioxaspiro[4.4]nonane derivatives are key intermediates in the assembly of INSTIs that bind the viral integrase–DNA complex [3]. The 6‑propiononitrile variant offers a longer linker for conjugation to metal‑chelating pharmacophores (e.g., 2,4‑difluorobenzylamine), with the spiro[4.4]nonane core providing optimal fit into the hydrophobic cavity adjacent to the catalytic Mg²⁺ ions [4].

Preformulation and Process Chemistry for Oral Solid Dosage Forms

The density of 1.1 g·cm⁻³ and high commercial purity (99%) support direct use in preformulation studies . The boiling point of 323 °C enables melt‑granulation or hot‑melt extrusion processing without thermal degradation, a distinct advantage over the more volatile 7‑carbonitrile analog (bp 293 °C) [5].

Chemical Biology Probe Development for Target Identification

The nitrile group can be converted to a tetrazole (bioisostere of carboxylic acid) or reduced to an amine for attachment of biotin, fluorophores, or photoaffinity labels [6]. The propyl chain provides a defined spacer length of ~5 Å, minimizing steric interference with the protein target. This contrasts with the direct nitrile in the 7‑carbonitrile analog, which offers no spacing flexibility .

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